Phenol, 2,2'-(phenylmethylene)bis-
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Overview
Description
Phenol, 2,2’-(phenylmethylene)bis- is an organic compound with the molecular formula C19H16O2. It is a type of bisphenol, which is a group of chemical compounds consisting of two hydroxyphenyl functionalities linked by a methylene bridge. This compound is known for its applications in various industrial processes, particularly in the production of plastics and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-(phenylmethylene)bis- typically involves the condensation reaction between phenol and benzaldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction proceeds through the formation of a methylene bridge linking the two phenol molecules .
Industrial Production Methods: In industrial settings, the production of Phenol, 2,2’-(phenylmethylene)bis- is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation processes to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,2’-(phenylmethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenol derivatives
Scientific Research Applications
Phenol, 2,2’-(phenylmethylene)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(phenylmethylene)bis- involves its interaction with various molecular targets. The hydroxyl groups on the phenol rings can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, acting as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Phenol, 2,2’-(phenylmethylene)bis- can be compared with other bisphenols, such as:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.
Bisphenol S (BPS): Employed as a substitute for BPA in various applications.
Uniqueness: Phenol, 2,2’-(phenylmethylene)bis- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
32094-26-1 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C19H16O2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,19-21H |
InChI Key |
OXNMVZSXDDMZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
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